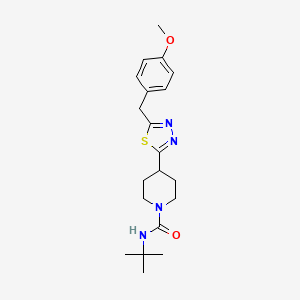![molecular formula C15H13FN2O B2719800 (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide CAS No. 1825668-94-7](/img/structure/B2719800.png)
(4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide, also known as FMHC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FMHC is a cyanamide derivative that has been shown to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide is not fully understood. However, it is believed that (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide acts as an inhibitor of protein-protein interactions by binding to a specific site on the target protein. This binding disrupts the interaction between the target protein and its binding partner, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
(4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide has been shown to have a range of biochemical and physiological effects. In addition to its role as a protein-protein interaction inhibitor, (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide has been shown to inhibit the activity of histone acetyltransferases (HATs). HATs play a key role in the regulation of gene expression, and their dysregulation has been implicated in a range of diseases, including cancer. (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
実験室実験の利点と制限
(4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide has several advantages as a tool for scientific research. It is relatively easy to synthesize and has been shown to be effective in a range of applications. However, there are also some limitations to the use of (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide in lab experiments. For example, (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide is not selective for a specific protein-protein interaction and may inhibit other interactions in addition to the target interaction. Additionally, the mechanism of action of (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide is not fully understood, which may limit its use in certain applications.
将来の方向性
There are several possible future directions for research on (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide. One area of interest is the development of more selective inhibitors of protein-protein interactions. Another potential direction is the study of the role of (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide in the regulation of epigenetic modifications, such as DNA methylation and histone modification. Additionally, further research is needed to fully understand the mechanism of action of (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide and its potential applications in the treatment of diseases such as cancer.
合成法
(4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide can be synthesized using a multi-step process that involves the reaction of 4-fluorobenzaldehyde with 4-(hydroxymethyl)benzylamine to form an intermediate compound. This intermediate is then reacted with cyanogen bromide to yield (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide. The synthesis of (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide has been optimized to produce high yields and purity.
科学的研究の応用
(4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide has been used in scientific research as a tool for studying a range of biological processes. One of the most notable applications of (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide is in the study of protein-protein interactions. (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide has been shown to be an effective inhibitor of the interaction between the transcription factor c-Jun and its binding partner, c-Fos. This interaction plays a key role in the regulation of gene expression and has been implicated in a range of diseases, including cancer. (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide has also been used to study the role of protein acetylation in cellular signaling pathways.
特性
IUPAC Name |
(4-fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c16-14-5-7-15(8-6-14)18(11-17)9-12-1-3-13(10-19)4-2-12/h1-8,19H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBBKSBMBYAWQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(C#N)C2=CC=C(C=C2)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[Cyano(4-fluorophenyl)amino]methyl}phenyl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

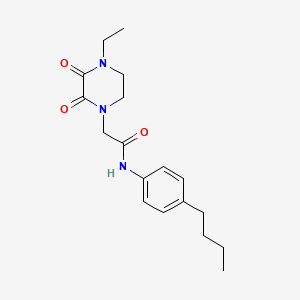

![N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2719722.png)
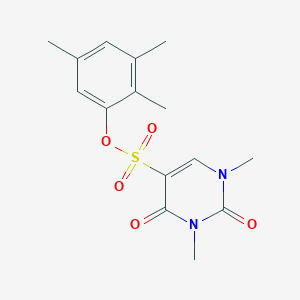
![N-(furan-2-ylmethyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2719724.png)
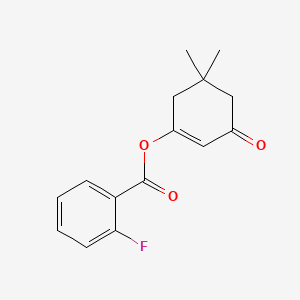
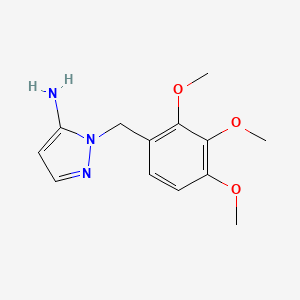
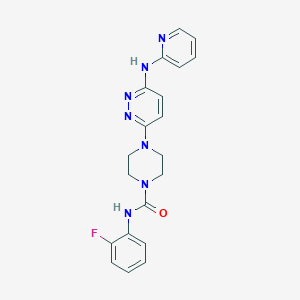
![N1-(furan-2-ylmethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2719731.png)

![Methyl 2-[(trifluoromethyl)sulfanyl]acetate](/img/structure/B2719736.png)
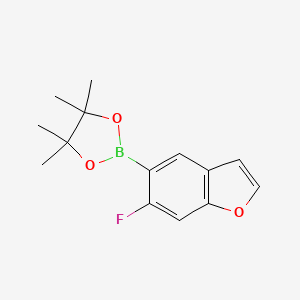
![4-Benzyl-1-benzylsulfanyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2719738.png)
